molecular formula C13H8Cl2N2O B2517760 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline CAS No. 293738-23-5

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline

Cat. No. B2517760
CAS RN: 293738-23-5
M. Wt: 279.12
InChI Key: RLGAFUCURPSCMQ-UHFFFAOYSA-N
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Description

“4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline” is a compound that has been studied for its potential antimicrobial and analgesic activities . It is a derivative of benzoxazole, a heterocyclic compound that has been widely used in medicinal chemistry due to its broad range of biological activity .


Synthesis Analysis

The synthesis of this compound involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with different aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . This process yields the corresponding 1-phenylethanone (5,7-dichloro-1,3-benzoxazol-2-yl)hydrazones . These compounds, when subjected to Vilsmeier–Haack reaction with POCl3 in DMF, yield the final product .


Molecular Structure Analysis

The molecular structure of “4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline” was confirmed by IR, 1H NMR, 13C NMR, LCMS, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and the Vilsmeier–Haack reaction . The Vilsmeier–Haack reaction is a formylation reaction that is commonly used in the synthesis of aromatic and heteroaromatic substrates .

Scientific Research Applications

Antimicrobial Activity

This compound has been used in the synthesis of novel derivatives that have shown significant antimicrobial activities . These derivatives have been tested against various pathogens, and some have shown promising results, making them potential candidates for the development of new antimicrobial agents .

Analgesic Activity

Derivatives of this compound have also been found to exhibit analgesic (pain-relieving) activity . This opens up potential avenues for the development of new analgesic drugs, which could be beneficial in the management of pain.

Molecular Docking Studies

Molecular docking studies have been conducted with these compounds . These studies are crucial in drug discovery as they help in understanding the molecular interactions between the drug and its target protein.

Antioxidant Activity

Some derivatives of this compound have shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

This compound has been used in the synthesis of novel pyrazolo[3,4-b]quinoline derivatives . These derivatives have displayed a broad spectrum of pharmacological and biological activities, making them of interest in medicinal chemistry .

Cytotoxic Agents

Some derivatives of this compound have emerged as leading cytotoxic agents . These agents have the ability to kill cells, making them potentially useful in the treatment of various types of cancer .

Enzyme Inhibitors

Certain derivatives of this compound have been found to be strong enzyme inhibitors . Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They have many applications in medicine, biotechnology, and biochemistry .

Potential Use in Antimycobacterial Agents

Given the antimicrobial activity of these compounds, there is potential for their use in the development of specific antimycobacterial agents . These agents could be used in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Mechanism of Action

Target of Action

Similar compounds have shown significant antimicrobial and analgesic activities . This suggests that the compound may interact with targets involved in microbial growth and pain perception.

Mode of Action

It is known that similar compounds exhibit antimicrobial and analgesic activities

Biochemical Pathways

Given its potential antimicrobial and analgesic activities , it can be inferred that the compound may interfere with the biochemical pathways involved in microbial growth and pain signaling.

Result of Action

Similar compounds have shown significant antimicrobial and analgesic activities . This suggests that the compound may inhibit microbial growth and reduce pain at the molecular and cellular levels.

properties

IUPAC Name

4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGAFUCURPSCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline

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